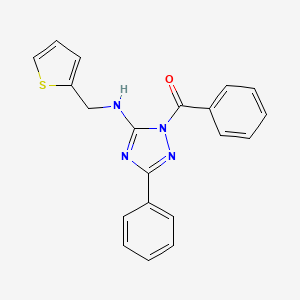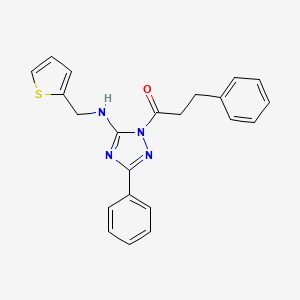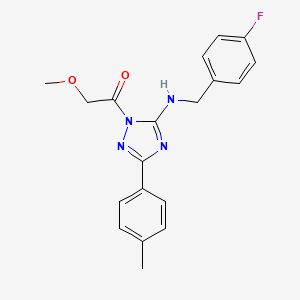
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline
Vue d'ensemble
Description
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline, also known as BPN or BPN' is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline acts as a partial agonist at the dopamine D2 receptor, meaning that it can activate the receptor to a certain extent but not fully. It has been shown to increase dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, suggesting that it may have stimulant-like effects. 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline has also been shown to increase the release of acetylcholine in the brain, which may contribute to its potential cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline is that it can only partially activate the dopamine D2 receptor, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Another area of interest is its potential cognitive-enhancing effects, which may have applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline and its potential limitations as a research tool.
Applications De Recherche Scientifique
5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline has been widely studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. 5-(4-benzoyl-1-piperazinyl)-N-(2,2-dimethylpropyl)-2-nitroaniline has also been studied as a potential treatment for Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-22(2,3)16-23-19-15-18(9-10-20(19)26(28)29)24-11-13-25(14-12-24)21(27)17-7-5-4-6-8-17/h4-10,15,23H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHISACMMVTMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{3-[(2,2-Dimethylpropyl)amino]-4-nitrophenyl}piperazin-1-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4193548.png)
![3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B4193571.png)
![1,3,3-trimethyl-6-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B4193585.png)


![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4193607.png)

![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4193616.png)
![4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4193618.png)

![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)